Boc-D-valinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-valinol can be synthesized by reacting D-valinol with di-tert-butyl dicarbonate (Boc2O). The reaction typically involves dissolving D-valinol in dichloromethane and adding Boc2O under controlled conditions . The reaction is carried out at room temperature and monitored until completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Boc-D-valinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino alcohols.
Scientific Research Applications
Boc-D-valinol is extensively used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound is employed in the development of antiviral drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Boc-D-valinol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity. The pathways involved include the modulation of enzyme activity and protein interactions, which can lead to various biological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459784 | |
Record name | Boc-D-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106391-87-1 | |
Record name | Boc-D-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-valinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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